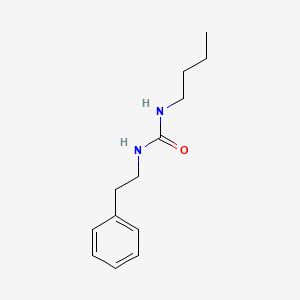

1-Butyl-3-(2-phenylethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-3-(2-phenylethyl)urea (BPEU) is an organic molecule with the molecular formula C13H20N2O . It has a molecular weight of 220.316 . The molecule contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative .

Synthesis Analysis

The synthesis of N-substituted ureas, such as BPEU, can be achieved by treating primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source (NH3 or ammonium carbamate) in methanol . Another method involves the catalytic synthesis of ureas using CO2 and amines .Molecular Structure Analysis

BPEU contains a total of 36 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea derivative . The molecule consists of 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Aplicaciones Científicas De Investigación

Synthesis Methodologies

1-Butyl-3-(2-phenylethyl)urea, like other ureas, has been traditionally synthesized using hazardous reagents such as phosgene and isocyanates. Recent trends in green chemistry have led to the use of cleaner and safer compounds for synthesis. Sophisticated substitutes like bis(4-nitrophenyl)carbonate and triphosgene are now used for large-scale production, minimizing hazardous waste and maximizing energy efficiency (Bigi, Maggi, & Sartori, 2000).

Interaction with Other Chemical Entities

Studies on 1,3-bis(4-nitrophenyl)urea, a closely related compound, have shown that it can form hydrogen-bonded complexes with various oxoanions. This interaction suggests potential applications in chemical sensing or molecular recognition. The formation of adducts through hydrogen bonding and the stability of these complexes are influenced by the basicity of the anion involved (Boiocchi et al., 2004).

Catalytic Properties

N-Butyl-N,N-dimethyl-α-phenylethylammonium bromide, a compound similar in structure to 1-Butyl-3-(2-phenylethyl)urea, has been found to catalyze the condensation reaction of aromatic aldehydes, β-keto esters, and urea/thiourea. This demonstrates potential catalytic applications in organic synthesis, especially under environmentally friendly, solvent-free conditions (Reddy et al., 2003).

Nanochannel Architectures

Urea derivatives have been used to create one-dimensional nanochannels. These channels exhibit unique structural properties, like zigzag architecture, which are crucial for studying molecular transport and diffusion dynamics. This opens avenues for their use in molecular transport studies and nanotechnology (Bowers et al., 2015).

Pharmacoproteomics

In the context of pharmacoproteomics, 1-Butyl-3-(2-phenylethyl)urea derivatives have shown potential in understanding protein expression changes in diseases like cystic fibrosis. This could lead to new insights in drug development and disease management (Singh et al., 2006).

Molecular Docking and Anticancer Activity

Research has indicated that certain urea derivatives show inhibitory activities against specific enzymes and possess antioxidant properties. These findings could be leveraged for developing novel therapeutic agents, including potential anticancer drugs (Aksu et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

1-butyl-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZZAQYSBHZHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-(2-phenylethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2937379.png)

![6-[4-[(E)-but-2-enoxy]phenyl]-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2937382.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937384.png)

![3-(aminocarbonyl)-1-[2-(9H-2-fluorenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2937392.png)